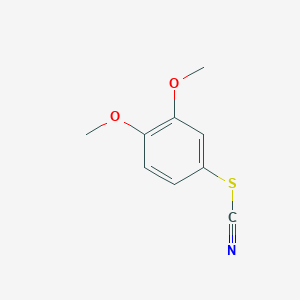

3,4-Dimethoxyphenyl thiocyanate

Description

Contextualization within Organic and Medicinal Chemistry

Organic thiocyanates, characterized by the R−S−C≡N functional group, are recognized as crucial intermediates in organic synthesis. ontosight.airesearchgate.netrsc.org They serve as precursors to a wide array of sulfur-containing compounds, which are integral to many pharmaceuticals and agrochemicals. ontosight.ai The versatility of the thiocyanate (B1210189) group allows for its conversion into other valuable functionalities such as thiols, thioethers, and various sulfur-containing heterocycles. researchgate.net

In medicinal chemistry, the incorporation of specific structural motifs can significantly influence the biological activity of a molecule. The 3,4-dimethoxyphenyl group, in particular, is a well-established pharmacophore found in numerous bioactive compounds. mdpi.comnih.govnih.gov The presence of this moiety in 3,4-Dimethoxyphenyl thiocyanate provides a strategic starting point for the design and synthesis of novel therapeutic agents.

Significance of the 3,4-Dimethoxyphenyl Moiety in Diverse Chemical Scaffolds

The 3,4-dimethoxyphenyl group is a recurring structural feature in a multitude of chemical compounds exhibiting a broad spectrum of biological activities. Its presence is often associated with beneficial pharmacological properties, making it a privileged scaffold in drug discovery.

For instance, this moiety is a key component of molecules investigated for their anti-inflammatory and anticancer properties. mdpi.comnih.gov Research has shown that compounds containing the 3,4-dimethoxyphenyl group can exhibit potent anti-inflammatory effects by inhibiting pathways such as cyclooxygenase (CO) and lipoxygenase (LO). nih.gov In the realm of oncology, derivatives featuring this group have demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.com

The versatility of the 3,4-dimethoxyphenyl moiety extends to its role as a precursor in the synthesis of other important chemical entities. For example, it is a key starting material for the synthesis of 3,4-dimethoxybenzyl cyanide, an important intermediate in the production of pharmaceuticals like verapamil (B1683045) and bevantolol. google.com

Role of the Thiocyanate Functional Group in Organic Synthesis and Biological Systems

The thiocyanate functional group (–SCN) is a versatile and reactive entity that plays a significant role in both organic synthesis and biological processes. ontosight.airesearchgate.net Organic thiocyanates are valuable building blocks, enabling the efficient creation of various sulfur-containing functional groups and molecular frameworks. wikipedia.org

In Organic Synthesis:

The synthesis of aryl thiocyanates can be achieved through several methods. A traditional approach is the Sandmeyer reaction, which involves the reaction of diazonium salts with copper(I) thiocyanate. wikipedia.org Other methods include the reaction of aryl halides with alkali thiocyanates and the thiocyanation of aromatic compounds using reagents like ammonium (B1175870) thiocyanate. wikipedia.orgjchemlett.com The reactivity of the thiocyanate group allows for its transformation into a variety of other functionalities. For example, organic thiocyanates can be hydrolyzed to form thiocarbamates. wikipedia.org They are also precursors for thiols, thioethers, and various sulfur-containing heterocycles, making them highly valuable in synthetic chemistry. researchgate.net

In Biological Systems:

The thiocyanate ion ([SCN]⁻) is present in biological systems and participates in important physiological processes. nih.govnih.gov It is a key component of the lactoperoxidase system, which is part of the innate immune defense mechanism. nih.govwikipedia.org In this system, the enzyme lactoperoxidase catalyzes the oxidation of thiocyanate by hydrogen peroxide to produce hypothiocyanous acid (HOSCN), a species with antimicrobial properties. nih.govnih.gov This highlights the role of thiocyanate in protecting the body against pathogens.

Structure

3D Structure

Properties

CAS No. |

5285-76-7 |

|---|---|

Molecular Formula |

C9H9NO2S |

Molecular Weight |

195.24 g/mol |

IUPAC Name |

(3,4-dimethoxyphenyl) thiocyanate |

InChI |

InChI=1S/C9H9NO2S/c1-11-8-4-3-7(13-6-10)5-9(8)12-2/h3-5H,1-2H3 |

InChI Key |

WYWHPHJEJJOKGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)SC#N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dimethoxyphenyl Thiocyanate and Its Derivatives

Direct Thiocyanation Approaches for the 3,4-Dimethoxyphenyl Ring

Directly introducing a thiocyanate (B1210189) group onto the 3,4-dimethoxyphenyl ring, an electron-rich aromatic system, is a common and efficient strategy. wikipedia.org This can be achieved through C-H functionalization or by reacting the parent compound, veratrole, with various thiocyanate sources. nih.govnih.gov

C-H Thiocyanation Strategies

Direct C-H thiocyanation offers an atom-economical approach to synthesize aryl thiocyanates. rsc.org Various methods have been developed to achieve this transformation on activated aromatic rings like the 3,4-dimethoxyphenyl system.

One notable method involves the use of iron(III) chloride as a Lewis acid catalyst to activate N-thiocyanatosaccharin for the regioselective thiocyanation of activated arenes. nih.gov This method is characterized by fast reaction times and excellent yields for substrates like anisoles. nih.gov Another approach utilizes a combination of bromodimethylsulfonium bromide (BDMS) and ammonium (B1175870) thiocyanate for the efficient thiocyanation of various aromatic and heteroaromatic compounds. organic-chemistry.org

Mechanochemical methods, such as ball milling, have also emerged as a greener alternative for C-H thiocyanation. nih.gov These solvent-free reactions often proceed at room temperature with short reaction times and can tolerate a wide range of functional groups. nih.gov For instance, the thiocyanation of anilines, phenols, and anisoles has been successfully demonstrated using ammonium persulfate and ammonium thiocyanate under ball-milling conditions. nih.gov

Photochemical and electrochemical methods provide another avenue for direct C-H thiocyanation. rsc.org These techniques utilize light or electrical energy to initiate the reaction, often avoiding the need for harsh reagents. rsc.org Visible-light-induced methods, for example, can facilitate the direct thiocyanation of stable C-H bonds. rsc.org

Reactions with Thiocyanate Salts and Precursors

The reaction of veratrole (1,2-dimethoxybenzene) with thiocyanate salts or other thiocyanating agents is a fundamental method for producing 3,4-dimethoxyphenyl thiocyanate. The electron-donating nature of the two methoxy (B1213986) groups activates the aromatic ring, facilitating electrophilic substitution.

A common approach involves the use of a thiocyanating agent in the presence of an activating reagent. For example, the combination of ammonium thiocyanate with an oxidizing agent can generate the electrophilic thiocyanogen (B1223195) species, which then reacts with the aromatic ring. nih.gov The Sandmeyer reaction, a classic method for introducing a thiocyanate group, involves the reaction of a diazonium salt with a copper(I) thiocyanate. wikipedia.org

Synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl Thiocyanate and Analogous Structures

The synthesis of α-thiocyanato ketones, such as 2-(3,4-dimethoxyphenyl)-2-oxoethyl thiocyanate, represents an important class of thiocyanate derivatives. These compounds are valuable intermediates in the synthesis of various heterocyclic systems.

A general and efficient method for the α-thiocyanation of ketones involves the use of iron(III) chloride to mediate the reaction between the ketone and a thiocyanate source. organic-chemistry.org This approach provides α-oxo thiocyanates in high yields and with excellent selectivity under mild conditions. organic-chemistry.org

Another strategy involves the visible-light-mediated decarboxylative functionalization of acrylic acids in the presence of ammonium thiocyanate. organic-chemistry.org This environmentally friendly method utilizes an organic dye as a photocatalyst and dioxygen as both an oxygen source and an oxidant to produce α-thiocyanato ketones. organic-chemistry.org

The synthesis of α-thio aromatic acids can also be achieved through a two-step procedure starting from aromatic amino acids. nih.gov This involves diazotization and bromination to form an α-bromo acid, followed by nucleophilic substitution with a thiol source. nih.gov Although this method yields a free thiol, it highlights a pathway to α-functionalized carbonyl compounds that could potentially be adapted for thiocyanate synthesis.

Multi-Component Reactions and Heterocyclic Synthesis Incorporating the Thiocyanate Moiety or its Derivatives

The thiocyanate group is a versatile functional group that can participate in various multicomponent reactions and is a key precursor for the synthesis of important sulfur-containing heterocycles like thiazoles and thiadiazoles. researchgate.netnih.govresearchgate.net

Formation of Thiazole (B1198619) and Thiadiazole Ring Systems

Thiazoles and thiadiazoles are significant classes of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov Thiocyanate derivatives are frequently employed in their synthesis.

The Hantzsch thiazole synthesis is a classic method that involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.com While not directly using a thiocyanate, the thioamide can be derived from a thiocyanate precursor. A more direct approach involves the multicomponent reaction of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones to furnish thiophene (B33073) derivatives, showcasing the utility of thiocyanates in building complex heterocycles in a one-pot fashion. nih.govsigmaaldrich.com

The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazides, which are often prepared from isothiocyanates. nih.govjocpr.com For instance, 1-R-4-(3-methoxyphenyl)thiosemicarbazides can be synthesized from 3-methoxyphenyl (B12655295) isothiocyanate and subsequently cyclized to form 1,3,4-thiadiazoles. nih.gov Another method involves the reaction of an acid hydrazide with ammonium thiocyanate to form a substituted thiosemicarbazide, which is then cyclized. dergipark.org.tr The oxidative cyclization of thiosemicarbazones using a catalyst like iron(III) chloride is another route to 2-amino-5-aryl-1,3,4-thiadiazoles. jocpr.com

| Starting Materials | Reagents | Product | Reference |

| Thiosemicarbazide, Carboxylic Acids | Sulfuric Acid | 5-Phenyl-2-aminothiadiazole | buet.ac.bd |

| Acid Hydrazide, Ammonium Thiocyanate | Hydrochloric Acid, Ethanol | Substituted Thiosemicarbazide | dergipark.org.tr |

| Isothiocyanates, Hydrazones | Photocatalyst | 2-Amino-1,3,4-thiadiazoles | organic-chemistry.org |

Synthesis of Thiourea (B124793) and Isothiocyanate Derivatives from Thiocyanate Precursors

Thiocyanate precursors are instrumental in the synthesis of thiourea and isothiocyanate derivatives, which are themselves important building blocks in organic synthesis. analis.com.mymdpi.comrdd.edu.iqresearchgate.net

Isothiocyanates can be generated in situ from the reaction of an acid chloride with ammonium thiocyanate. mdpi.com For example, 1-(3,4,5-trimethoxy)benzoyl chloride reacts with ammonium thiocyanate in acetonitrile (B52724) to produce 1-(3,4,5-trimethoxy)benzoyl isothiocyanate. mdpi.com This reactive intermediate can then be treated with an amine to afford the corresponding thiourea derivative. mdpi.com Similarly, 4-methoxybenzoyl isothiocyanate can be prepared from 4-methoxybenzoyl chloride and potassium thiocyanate and subsequently reacted with various amines to yield a range of thiourea derivatives. rdd.edu.iq

The direct reaction of amines with isothiocyanates is a common method for synthesizing thioureas. For instance, 1-naphthyl isothiocyanate reacts with various phenylenediamines to produce new thiourea derivatives. analis.com.my Allyl isothiocyanate also reacts with aniline (B41778) derivatives to form the corresponding thioureas. uobabylon.edu.iq

| Thiocyanate Precursor | Amine | Product | Reference |

| 1-(3,4,5-trimethoxy)benzoyl chloride, Ammonium thiocyanate | 3-Fluoroaniline | 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | mdpi.com |

| 4-Methoxybenzoyl chloride, Potassium thiocyanate | Various amines | N-((4-Acetylphenyl)carbamothioyl)-4-methoxybenzamide | rdd.edu.iq |

| 1-Naphthyl isothiocyanate | 1,2-Phenylenediamine | 1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea | analis.com.my |

Catalytic Strategies in the Synthesis of this compound Compounds

The synthesis of this compound and its derivatives benefits significantly from various catalytic strategies, which offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. These catalytic systems often employ transition metals such as copper, iron, palladium, and gold, each presenting unique advantages in activating substrates and facilitating the formation of the crucial C-S bond.

Copper-Catalyzed Methodologies

Copper catalysis is a prominent and versatile strategy for the synthesis of aryl thiocyanates. These methods typically involve the cross-coupling of aryl substrates, such as aryl halides or arylboronic acids, with a thiocyanate source.

One of the foundational copper-catalyzed approaches involves the cross-coupling of aryl iodides with potassium thiocyanate (KSCN). ccspublishing.org.cnresearchgate.net An effective system utilizes copper(I) iodide (CuI) as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and tetraethylammonium (B1195904) iodide as an activator. ccspublishing.org.cnresearchgate.net This method is notable for avoiding exotic or highly toxic reagents. ccspublishing.org.cnresearchgate.net

Another significant advancement is the copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with KSCN. organic-chemistry.orgnih.gov A common protocol employs copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst, with 4-methylpyridine (B42270) serving as both a ligand and a base, under an oxygen atmosphere. organic-chemistry.org This technique is effective for a range of arylboronic acids, including those with electron-rich and ortho-substituted groups, providing the corresponding aryl thiocyanates in high yields. organic-chemistry.orgnih.gov However, the reaction's efficiency can be diminished with substrates bearing strong electron-withdrawing groups. organic-chemistry.org The use of trimethylsilyl (B98337) isothiocyanate (TMSNCS) as the thiocyanate source in combination with a CuCl/TMEDA/NaF/K₂CO₃ catalytic system has been shown to improve yields and substrate scope. nih.gov

More recently, the use of recyclable catalysts like copper oxide (CuO) nanoparticles has been explored. beilstein-journals.org These nanoparticles effectively catalyze the C-S cross-coupling reaction between aryl halides and potassium thiocyanate without the need for a ligand, offering an environmentally friendlier and more economical option. beilstein-journals.org

While these methods are generally applicable, the specific synthesis of thiocyanates from highly activated anilines like 3,4-dimethoxyaniline (B48930) can be challenging. An attempted thiocyanation of 3,4-dimethoxyaniline using bromine and KSCN did not yield the expected this compound but instead resulted in the formation of 5,6-dimethoxybenzo[d]thiazol-2-amine through a cyclization reaction. acs.org

| Catalyst System | Substrate Type | Thiocyanate Source | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| CuI / 1,10-phenanthroline | Aryl Iodide | KSCN | Tetraethylammonium iodide as activator | Applicable for diverse aryl thiocyanates | ccspublishing.org.cnresearchgate.net |

| Cu(OAc)₂ / 4-methylpyridine | Arylboronic Acid | KSCN | O₂ (0.2 MPa), Acetonitrile, 80°C | Up to 91% yield for various arylboronic acids | organic-chemistry.orgnih.gov |

| CuO Nanoparticles | Aryl Halide | KSCN | Ligand-free, recyclable catalyst | Moderate to excellent yields of symmetrical diaryl sulfides via an aryl thiocyanate intermediate | beilstein-journals.org |

| Copper-catalyzed | Aromatic Amines (Anilines) | NH₄SCN | tert-butyl hydroperoxide (oxidant) | Good yields for ortho-thiocyanated anilines | rsc.org |

Iron-Catalyzed Methodologies

Iron catalysis provides an inexpensive and environmentally benign alternative for the synthesis of aryl thiocyanates. Iron(III) chloride (FeCl₃) has been effectively used for the regioselective C-H thiocyanation of electron-rich arenes. acs.org This method allows for the direct functionalization of aromatic C-H bonds, avoiding the need for pre-functionalized substrates like aryl halides or boronic acids. acs.org The reaction is particularly effective for arenes with electron-donating groups, such as anisole (B1667542), which is structurally related to dimethoxybenzene. acs.org This suggests a high potential for its application in synthesizing this compound directly from 1,2-dimethoxybenzene. The process can also be integrated into one-pot sequences for further molecular functionalization. acs.org

| Catalyst System | Substrate Type | Thiocyanate Source | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| FeCl₃ | Electron-rich Arenes | Not specified | Direct C-H functionalization | Regioselective thiocyanation, applicable to anisole | acs.org |

| Fe-I₂-(NH₄)₂S₂O₈ | Quinones/Hydroquinones and electron-rich arenes | Not specified | DCE, 120°C | Used for C-C coupling, demonstrating iron's role in activating aromatic systems | researchgate.net |

Palladium-Catalyzed Methodologies

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While many palladium-catalyzed reactions involving thiocyanates lead to nitriles (the "cyanation" product) by extruding sulfur, specific conditions can be tailored for thiocyanate synthesis. nih.gov For instance, palladium-catalyzed borylation of aryl halides is a common step to produce arylboronic acids, which are key substrates in the aforementioned copper-catalyzed thiocyanation reactions. nih.gov The direct palladium-catalyzed thiocyanation of aryl halides or related substrates is less common than copper-catalyzed variants but remains an area of active research.

| Catalyst System | Reaction Type | Substrate | Reagent | Significance | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ / CuTC | Cyanation (Nitrile Synthesis) | Boronic Acids | Benzylthiocyanate | Illustrates the reactivity of thiocyanates in Pd-catalysis, though not for direct -SCN group installation | nih.gov |

| Palladium Catalyst | Borylation | Aryl Halides | (Me₂N)₂B-B(NMe₂)₂ | Prepares arylboronic acid precursors for subsequent thiocyanation | nih.gov |

Gold-Catalyzed Methodologies

Gold catalysis has recently emerged as a powerful tool for C-S bond formation. An efficient gold-catalyzed C-S cross-coupling has been developed using aryl iodides and various silver-based thionucleophiles, including silver thiocyanate (AgSCN). nih.gov This method is distinguished by its high tolerance to air and moisture and its broad applicability, offering a practical route to aryl thiocyanates with moderate to excellent yields. nih.gov

| Catalyst System | Substrate Type | Thiocyanate Source | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Gold Catalyst | Aryl Iodide | Silver-based thionucleophiles (e.g., AgSCN) | Tolerant to air and moisture | Moderate to excellent yields, broad functional group compatibility | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethoxyphenyl Thiocyanate

The reactivity of 3,4-dimethoxyphenyl thiocyanate (B1210189) is dictated by the interplay of its two primary structural components: the thiocyanate group and the 3,4-dimethoxyphenyl ring. This section delves into the chemical transformations and mechanistic aspects associated with each of these moieties.

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure by X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. However, specific crystallographic data for 3,4-Dimethoxyphenyl thiocyanate (B1210189) is not prominently available in the reviewed literature.

To provide structural context, analysis of closely related compounds containing the 3,4-dimethoxyphenyl moiety is instructive. For instance, the crystal structure of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole reveals the geometry of the substituted phenyl ring. researchgate.net Similarly, studies on derivatives like 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one) provide detailed information on bond lengths and angles within the 3,4-dimethoxyphenyl group, which are expected to be comparable. ijirset.com In these structures, the phenyl ring generally maintains its planarity, with the methoxy (B1213986) groups oriented to minimize steric hindrance. The C-O bond lengths of the methoxy groups and the internal C-C bond lengths of the aromatic ring are consistent with those of other substituted benzene derivatives. The thiocyanate group, based on data from other organic thiocyanates, is expected to be nearly linear (S-C-N angle) and attached to the phenyl ring at the C1 position.

Table 1: Representative Crystallographic Parameters for a Related 3,4-Dimethoxyphenyl Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pna21 | researchgate.net |

| a (Å) | 9.5018 | researchgate.net |

| b (Å) | 21.636 | researchgate.net |

| c (Å) | 19.040 | researchgate.net |

| Z | 8 | researchgate.net |

Note: Data is for 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole and is presented for illustrative purposes.

Vibrational and Electronic Spectroscopy for Structural Insights (e.g., IR, UV-Vis)

Vibrational and electronic spectroscopy are essential tools for probing the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy The IR spectrum of 3,4-Dimethoxyphenyl thiocyanate is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most diagnostic feature is the intense, sharp absorption band for the cyanide group (C≡N) stretching vibration, which typically appears in the range of 2140–2175 cm⁻¹ for organic thiocyanates. thieme-connect.de Another key vibration is the C-S stretch, which is expected around 750 cm⁻¹. actachemscand.orgresearchgate.net

Other significant absorptions include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the two methoxy (-OCH₃) groups, appearing in the 2850–2960 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1450–1600 cm⁻¹ region.

C-O stretching: Strong bands from the methoxy ether linkages, usually found between 1200 and 1300 cm⁻¹.

Table 2: Predicted Major Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2960-2850 | Aliphatic (CH₃) C-H Stretch | Medium |

| ~2155 | Thiocyanate (C≡N) Stretch | Strong, Sharp |

| ~1600, 1510, 1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1260, 1020 | Aryl-O-CH₃ Asymmetric & Symmetric Stretch | Strong |

| ~750 | C-S Stretch | Medium-Weak |

UV-Visible (UV-Vis) Spectroscopy The electronic spectrum of this compound is dominated by π→π* transitions within the aromatic ring. The benzene ring itself exhibits characteristic absorptions, which are modified by the presence of substituents. The two electron-donating methoxy groups and the electron-withdrawing thiocyanate group influence the energy of these transitions. Typically, substituted benzenes show two primary absorption bands. The presence of auxochromic methoxy groups is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic and methoxy protons.

Aromatic Protons: The three protons on the phenyl ring constitute an ABX spin system, leading to a characteristic set of signals. The proton at C2 (ortho to the thiocyanate) would likely appear as a doublet. The proton at C6 (meta to the thiocyanate) would appear as a doublet of doublets, and the proton at C5 (ortho to one methoxy and meta to the other) would appear as a doublet.

Methoxy Protons: The two methoxy groups are chemically non-equivalent and are expected to produce two distinct singlets, each integrating to three protons. These would appear in the typical range for methoxy groups on an aromatic ring (~3.8-4.0 ppm).

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~6.9-7.1 | d (doublet) | ~8-9 Hz |

| H-6 | ~7.2-7.4 | dd (doublet of doublets) | ~8-9 Hz, ~2 Hz |

| H-2 | ~7.4-7.6 | d (doublet) | ~2 Hz |

| 3-OCH₃ | ~3.90 | s (singlet) | N/A |

| 4-OCH₃ | ~3.92 | s (singlet) | N/A |

¹³C NMR Spectroscopy The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Nine unique signals are expected for this compound.

Thiocyanate Carbon: The carbon of the -SCN group has a characteristic chemical shift, typically appearing in the range of 110-115 ppm. rsc.org

Aromatic Carbons: Six distinct signals are expected for the carbons of the phenyl ring. Two signals will correspond to the carbons bearing a proton (C2, C5, C6), and four will be quaternary carbons (C1, C3, C4, and the carbon attached to the SCN group). The carbons attached to the oxygen atoms (C3, C4) will be shifted significantly downfield.

Methoxy Carbons: Two separate signals are expected for the two methoxy carbons, typically appearing around 56 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-SCN | ~112 |

| C1 | ~120 |

| C2 | ~115 |

| C3 | ~150 |

| C4 | ~152 |

| C5 | ~113 |

| C6 | ~125 |

| 3-OCH₃ | ~56.1 |

| 4-OCH₃ | ~56.3 |

Computational Chemistry and Theoretical Modeling of 3,4 Dimethoxyphenyl Thiocyanate

Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. joasciences.com This indicates a higher polarizability and a greater ease of undergoing electronic transitions. joasciences.com For aromatic compounds containing functional groups like thiocyanates, the distribution and energy of these orbitals are influenced by the electronic effects of the substituents on the phenyl ring. Computational studies on similar substituted phenyl compounds show that electron-donating or withdrawing groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity.

Table 1: Frontier Molecular Orbital Properties (Illustrative) (Note: The following data is illustrative for a generic substituted phenyl thiocyanate (B1210189), as specific experimental or calculated values for 3,4-Dimethoxyphenyl thiocyanate are not available in the cited literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. joasciences.com The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen. joasciences.com

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often located around hydrogen atoms.

Green Regions : Show areas of neutral or zero potential.

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the thiocyanate group and the oxygen atoms of the methoxy (B1213986) groups. Conversely, positive potentials would be associated with the hydrogen atoms of the phenyl ring and methyl groups. This analysis provides a clear visual guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Properties

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing electron density in terms of localized bonds and lone pairs. This method allows for the investigation of charge transfer and conjugative interactions between different parts of the molecule.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (Note: This table is a hypothetical representation for this compound based on general NBO principles.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C)aromatic | > 5.0 |

| LP (N) | π* (C-S) | > 2.0 |

Intermolecular Interactions and Solvation Effects of the Thiocyanate Anion

The behavior of the thiocyanate anion (SCN⁻) in solution is governed by its interactions with solvent molecules. Molecular dynamics simulations and computational studies reveal that the solvation structure of the thiocyanate anion is complex and depends on the nature of the solvent.

In mixed solvents like DMF-water, the thiocyanate anion shows preferential solvation by water molecules due to strong hydrogen bonding interactions. The nitrogen and sulfur atoms of the thiocyanate anion can both act as hydrogen bond acceptors. These interactions significantly influence the local structure around the anion and affect its dynamic properties. The solvation shell can modify the anion's reactivity and its coordination behavior with other species in the solution. Understanding these solvation effects is critical for predicting the behavior of thiocyanate-containing compounds in various chemical and biological environments.

Reaction Pathway Simulations and Transition State Analysis using Quantum Chemical Methods

Quantum chemical methods are indispensable for exploring the mechanisms of chemical reactions. By simulating reaction pathways, chemists can identify intermediates, and most importantly, the transition states (TS) that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction.

For a molecule like this compound, these methods could be used to study its synthesis, decomposition, or its reactions with other chemical species. For instance, simulations could elucidate the mechanism of nucleophilic substitution at the thiocyanate group or electrophilic addition to the aromatic ring. Automated potential energy surface exploration techniques can help uncover even unexpected reaction pathways and side products, providing a comprehensive understanding of the chemical system. These computational tools allow for the rational design of experiments and the prediction of reaction outcomes with a high degree of accuracy.

Future Perspectives and Research Directions for 3,4 Dimethoxyphenyl Thiocyanate

Innovations in Synthetic Methodologies for Targeted Derivatives

The development of novel and efficient synthetic methods is crucial for unlocking the full potential of 3,4-dimethoxyphenyl thiocyanate (B1210189) and its derivatives. While various methods for creating aryl thiocyanates exist, future research will likely focus on greener, more efficient, and highly selective approaches. bohrium.comnih.govrsc.org

A significant area for innovation lies in the advancement of C-H functionalization reactions. nih.govnih.govacs.org These methods allow for the direct introduction of the thiocyanate group into the aromatic ring, bypassing the need for pre-functionalized starting materials. nih.gov Mechanochemical techniques, such as ball-milling, present a particularly green and efficient route for the thiocyanation of aryl compounds, offering solvent-free conditions and short reaction times. nih.govnih.govacs.org Further research into these mechanochemical methods could expand their substrate scope and improve yields for a wider variety of aniline (B41778), phenol, and anisole (B1667542) derivatives. nih.govnih.gov

Transition-metal-catalyzed cross-coupling reactions also represent a fertile ground for innovation. Copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with potassium thiocyanate (KSCN) has been shown to be an effective method for synthesizing aryl thiocyanates. organic-chemistry.org Future work could focus on developing more robust and versatile catalytic systems, potentially utilizing other earth-abundant metals, to broaden the applicability of this reaction to a wider range of substrates, including those with electron-withdrawing groups. organic-chemistry.org

The use of organophotoredox catalysis is another emerging and powerful strategy. researchgate.netchemrxiv.org Visible-light-mediated reactions offer mild and environmentally friendly conditions for the synthesis of thiocyanate-containing molecules. researchgate.netchemrxiv.org Research in this area could lead to the development of novel, highly selective methods for the synthesis of 3,4-dimethoxyphenyl thiocyanate derivatives with complex functionalities.

| Synthetic Methodology | Potential Innovation | Key Advantages |

| C-H Functionalization | Development of advanced mechanochemical (ball-milling) methods. nih.govnih.govacs.org | Solvent-free, short reaction times, green approach. nih.govnih.govacs.org |

| Transition-Metal Catalysis | Optimization of copper-catalyzed cross-coupling reactions. organic-chemistry.org | Avoids harsh reagents, applicable to various arylboronic acids. organic-chemistry.org |

| Organophotoredox Catalysis | Exploration of visible-light-mediated thiocyanation. researchgate.netchemrxiv.org | Mild reaction conditions, environmentally friendly. researchgate.netchemrxiv.org |

Exploration of Novel Reactivity and Chemical Space

The thiocyanate group is a versatile functional handle that can be transformed into a variety of other useful chemical groups. nih.gov Aryl thiocyanates are valuable precursors for synthesizing a range of compounds, including thiophenols, thioethers, and S-thiocarbamates. nih.gov Future research will undoubtedly uncover new reactions and expand the synthetic utility of this compound.

One promising avenue is the use of aryl thiocyanates as a source of the "CN" group in chemical reactions. chemrxiv.org A recent study demonstrated a visible-light-mediated strategy for creating thiocyano-thioesters from cyclic thioacetals using aryl thiocyanate as the organic 'CN' source. chemrxiv.org This approach not only showcases the novel reactivity of aryl thiocyanates but also supports a circular chemical economy by repurposing the diaryl disulfide byproduct. chemrxiv.org Further exploration of this reactivity could lead to new, sustainable methods for constructing carbon-nitrogen bonds.

The conversion of the thiocyanate moiety into other functional groups remains a key area of interest. bohrium.comnih.gov Research into new protocols for transforming the thiocyanate group will allow for the incorporation of the 3,4-dimethoxyphenyl scaffold into a wider array of complex molecules and heterocyclic derivatives. bohrium.comnih.gov This includes the development of selective methods to access either thiols or isothiocyanates, depending on the desired synthetic outcome.

Advanced Computational Predictions and Rational Design for Specific Applications

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound, thereby guiding the rational design of new compounds for specific applications. wiley.com Techniques such as density functional theory (DFT), molecular docking, and virtual screening are becoming indispensable in modern drug discovery and materials science. wiley.comnih.gov

Computational studies can provide deep insights into the reaction mechanisms of thiocyanation reactions. researchgate.net For instance, DFT calculations have been used to study the electrochemical oxidation of the thiocyanate anion, revealing a complex mechanism involving reactions with its oxidation products. researchgate.net Similar computational approaches can be applied to the reactions of this compound to optimize reaction conditions and predict the formation of novel products.

In the context of drug design, computational methods can be used to predict the biological activity of this compound derivatives. wiley.com By modeling the interaction of these compounds with biological targets, such as enzymes and receptors, researchers can identify promising candidates for further experimental investigation. wiley.comnih.gov This in silico approach can significantly accelerate the discovery of new therapeutic agents. wiley.com

| Computational Method | Application for this compound | Potential Benefits |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting reactivity. nih.govresearchgate.net | Optimization of synthetic protocols and discovery of novel transformations. |

| Molecular Docking | Predicting binding affinities to biological targets. wiley.com | Rational design of bioactive molecules and potential drug candidates. |

| Virtual Screening | Identifying potential leads from large compound libraries. wiley.com | Accelerating the initial stages of drug discovery. |

Interdisciplinary Applications and Emerging Research Areas

The unique properties of the thiocyanate group suggest that this compound and its derivatives could find applications in a variety of interdisciplinary fields, from materials science to chemical biology.

In materials science, the incorporation of the thiocyanate moiety into larger structures, such as metal-organic frameworks (MOFs), can lead to materials with interesting properties. rsc.org For example, thiocyanate-based analogues of Prussian blue have been shown to have band gaps in the visible and near-IR regions, making them potentially useful for applications in photocatalysis and light harvesting. rsc.org The 3,4-dimethoxyphenyl group could be used to tune the electronic and structural properties of such materials.

The biological activity of thiocyanate-containing compounds is another area ripe for exploration. bohrium.comrsc.org Many thiocyanate derivatives exhibit antibacterial, antiparasitic, and anticancer activities. rsc.org Systematic screening of this compound and its derivatives could uncover new bioactive molecules with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethoxyphenyl thiocyanate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiocyanate groups can be introduced using arylisothiocyanates under basic conditions (e.g., KOH in dimethylformamide) . Reaction temperature (20–60°C) and solvent polarity significantly affect yield: polar aprotic solvents like DMF enhance reactivity but may require rigorous purification to remove byproducts. TLC and mass spectrometry are critical for monitoring intermediates and final product purity .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C-NMR : Confirm methoxy (-OCH3) and thiocyanate (-SCN) group integration .

- FT-IR : Identify ν(SCN) stretching at ~2050–2150 cm⁻¹ .

- Elemental Analysis : Validate C, H, N, S percentages against theoretical values.

- HPLC-PDA : Assess purity (>95% recommended for biological studies) .

Q. What are the key stability considerations for handling this compound in experimental workflows?

- Methodological Answer : The thiocyanate group is sensitive to hydrolysis and thermal degradation. Store the compound under inert gas (N2/Ar) at –20°C in amber vials. Avoid prolonged exposure to moisture or light. Pre-experiment stability tests (e.g., accelerated aging at 40°C for 24 hours) are advised to confirm integrity .

Advanced Research Questions

Q. How do electronic and steric effects of 3,4-dimethoxy substituents influence thiocyanate reactivity in nucleophilic or cycloaddition reactions?

- Methodological Answer : The electron-donating methoxy groups increase aryl ring electron density, enhancing electrophilic substitution but reducing thiocyanate nucleophilicity. For example, in triazole synthesis, steric hindrance from the 3,4-dimethoxy substituents slows thiol-ene click reactions compared to unsubstituted analogs. Computational modeling (DFT) can predict regioselectivity and transition-state energies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

- Use a minimum of three biological replicates.

- Include a positive control (e.g., doxorubicin for cytotoxicity).

- Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .

Q. How can researchers design kinetic studies to elucidate degradation pathways of this compound under physiological conditions?

- Methodological Answer : Conduct pH-dependent stability assays (pH 2–10) with LC-MS monitoring. For example:

- Simulated gastric fluid (pH 1.2) : Hydrolysis to 3,4-dimethoxyphenol and thiocyanic acid.

- Phosphate buffer (pH 7.4) : Oxidative degradation via ROS-mediated pathways.

- Data Analysis : Apply pseudo-first-order kinetics to calculate half-life (t1/2) and activation energy (Ea) using Arrhenius plots .

Q. What computational tools are optimal for predicting the toxicity profile of this compound derivatives?

- Methodological Answer : Combine in silico methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.